molecular formula C17H22N2O4S2 B10962204 4-(2-methylpropyl)-N-[4-(methylsulfamoyl)phenyl]benzenesulfonamide

4-(2-methylpropyl)-N-[4-(methylsulfamoyl)phenyl]benzenesulfonamide

Cat. No.: B10962204
M. Wt: 382.5 g/mol
InChI Key: MBWDXQIDFWIBCR-UHFFFAOYSA-N
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Description

4-(2-methylpropyl)-N-[4-(methylsulfamoyl)phenyl]benzenesulfonamide is a complex organic compound with a unique structure that includes both sulfonamide and methylsulfamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methylpropyl)-N-[4-(methylsulfamoyl)phenyl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-(2-methylpropyl)benzenesulfonyl chloride with 4-aminobenzenesulfonamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-methylpropyl)-N-[4-(methylsulfamoyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

4-(2-methylpropyl)-N-[4-(methylsulfamoyl)phenyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-methylpropyl)-N-[4-(methylsulfamoyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. This compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methylpropyl)benzenesulfonamide
  • N-(4-methylsulfamoyl)benzenesulfonamide
  • 4-(2-methylpropyl)-N-phenylbenzenesulfonamide

Uniqueness

4-(2-methylpropyl)-N-[4-(methylsulfamoyl)phenyl]benzenesulfonamide is unique due to the presence of both sulfonamide and methylsulfamoyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H22N2O4S2

Molecular Weight

382.5 g/mol

IUPAC Name

4-(2-methylpropyl)-N-[4-(methylsulfamoyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C17H22N2O4S2/c1-13(2)12-14-4-8-17(9-5-14)25(22,23)19-15-6-10-16(11-7-15)24(20,21)18-3/h4-11,13,18-19H,12H2,1-3H3

InChI Key

MBWDXQIDFWIBCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC

Origin of Product

United States

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